![molecular formula C19H19BrCl2N2OS B2434982 3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106743-00-3](/img/structure/B2434982.png)
3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H19BrCl2N2OS and its molecular weight is 474.24. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis: Pinacol Boronic Esters
Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.
Antiparasitic Activity: Leishmaniasis and Malaria
Compound 13, derived from this imidazo[2,1-b][1,3]thiazin-1-ylium bromide, exhibits potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulations reveal its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy . Further exploration of its antimalarial potential could yield promising results.
Drug Design: Shrinking the Structure
Researchers have explored structure-activity relationships to optimize drug-like properties. By maintaining the central 2-aminothiazole core while simplifying the overall structure, they synthesized compounds 24–27 with improved drug-like characteristics . These modifications enhance their suitability for drug development.
Antitumor Activity: Gastric Cancer Cells
In vitro studies evaluated the antitumor activity of related compounds against AGS and BGC-823 gastric cancer cells. Some derivatives displayed potential inhibitory effects, suggesting their relevance in cancer research .
Trypanocidal Effect: Claisen-Schmidt Condensation
The chalcone (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, synthesized via Claisen-Schmidt condensation, shows promise as a trypanocidal agent. Its potential application against trypanosomiasis warrants further investigation .
Total Synthesis: δ-®-Coniceine and Indolizidine 209B
The protodeboronation method was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities, making their synthesis a significant achievement .
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound might interact with its targets by fitting into their active sites, leading to inhibition of their activity.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the biochemical pathways related to the life cycle and survival ofLeishmania aethiopica and Plasmodium berghei .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound might also exhibit similar effects.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N2OS.BrH/c1-13-3-6-15(7-4-13)22-12-19(24,23-9-2-10-25-18(22)23)16-8-5-14(20)11-17(16)21;/h3-8,11,24H,2,9-10,12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEPXHCVJIRPHB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)Cl)Cl)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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